molecular formula C14H17NO6 B11467749 (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide

(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide

Cat. No.: B11467749
M. Wt: 295.29 g/mol
InChI Key: IKAIZFXKYVYJRG-ONEGZZNKSA-N
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Description

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE is a complex organic compound that features a benzodioxole ring substituted with methoxy groups and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Enamide Formation: The enamide functional group can be introduced through the reaction of the benzodioxole derivative with an appropriate acyl chloride or anhydride, followed by the addition of an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the enamide moiety.

    Reduction: Reduction reactions may target the double bond in the enamide group, converting it to an amine.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the benzodioxole ring and enamide group suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The methoxy and hydroxyl groups may enhance its solubility and bioavailability.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxole ring could facilitate binding through π-π interactions, while the enamide group may participate in hydrogen bonding or covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enamide: Lacks the hydroxyl group, which may affect its solubility and reactivity.

    (2E)-3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-N-methylprop-2-enamide: Contains a methyl group instead of a hydroxyl group, potentially altering its biological activity.

Uniqueness

The presence of both methoxy and hydroxyl groups in (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE makes it unique compared to similar compounds. These functional groups can influence its chemical reactivity, solubility, and potential biological activity.

Properties

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide

InChI

InChI=1S/C14H17NO6/c1-18-10-7-9(3-4-11(17)15-5-6-16)12(19-2)14-13(10)20-8-21-14/h3-4,7,16H,5-6,8H2,1-2H3,(H,15,17)/b4-3+

InChI Key

IKAIZFXKYVYJRG-ONEGZZNKSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C/C(=O)NCCO)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C=CC(=O)NCCO)OC)OCO2

Origin of Product

United States

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